Cas no 1009000-54-7 (1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine)

1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine is a specialized organic compound featuring a pyrazole core with trimethyl substitution and an amine-functionalized propyl side chain. Its structural design offers enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The trimethyl groups improve steric and electronic properties, while the propan-1-amine moiety provides a versatile handle for further functionalization. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its balanced lipophilicity and amine reactivity facilitate selective modifications. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular frameworks.
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine structure
1009000-54-7 structure
Product name:1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
CAS No:1009000-54-7
MF:C9H17N3
Molecular Weight:167.251381635666
MDL:MFCD06804120
CID:4559041
PubChem ID:23005818

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
    • MDL: MFCD06804120
    • インチ: 1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3
    • InChIKey: AWGVOPVZUSQWFY-UHFFFAOYSA-N
    • SMILES: C(C1=C(C)N(C)N=C1C)(N)CC

計算された属性

  • 精确分子量: 167.142248g/mol
  • 同位素质量: 167.142248g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 167.25g/mol
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 43.8Ų

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B535958-50mg
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7
50mg
$ 185.00 2022-06-07
Chemenu
CM435448-1g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 95%+
1g
$802 2023-01-05
Enamine
EN300-93392-2.5g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 95.0%
2.5g
$1428.0 2025-02-19
Enamine
EN300-93392-1.0g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 95.0%
1.0g
$728.0 2025-02-19
Enamine
EN300-93392-1g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 95%
1g
$728.0 2023-09-01
Aaron
AR019T4E-500mg
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 95%
500mg
$808.00 2025-02-08
1PlusChem
1P019SW2-250mg
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 95%
250mg
$502.00 2025-03-03
Aaron
AR019T4E-5g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 91%
5g
$2927.00 2023-12-16
1PlusChem
1P019SW2-5g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 91%
5g
$2670.00 2023-12-27
1PlusChem
1P019SW2-10g
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
1009000-54-7 91%
10g
$3932.00 2023-12-27

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine 関連文献

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amineに関する追加情報

1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine: A Comprehensive Overview

1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine, also known by its CAS number 1009000-54-7, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical properties and potential uses in drug development, catalysis, and advanced materials. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.

The molecular structure of 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine consists of a pyrazole ring substituted with a trimethyl group at the 4-position and a propaneamine moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributes to the compound's stability and reactivity. The presence of the trimethyl group enhances the compound's lipophilicity, making it suitable for various biological applications. Recent studies have highlighted the importance of such structural features in modulating the compound's interaction with biological systems.

Synthesis methods for 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine have evolved significantly over the past decade. Traditionally, the compound was synthesized via multi-step processes involving nucleophilic substitutions and cyclizations. However, modern approaches leverage more efficient methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved yield but also reduced reaction times, making the synthesis more scalable for industrial applications.

In terms of applications, 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amino has found utility in drug discovery programs targeting various therapeutic areas. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies, particularly in the context of neurodegenerative diseases. Additionally, the compound serves as a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.

The toxicological profile of CAS 1009000547 has been a subject of recent research interest. Studies indicate that while the compound exhibits moderate toxicity at high concentrations, its acute toxicity is relatively low compared to other similar compounds. Regulatory bodies have deemed it safe for use under controlled conditions, provided appropriate safety measures are implemented during handling and storage.

Recent advancements in computational chemistry have enabled detailed modeling of 1-(Trimethyl-pyrazolyl)propaneamine's interactions with biological systems. Molecular docking studies have revealed potential binding motifs that could be exploited for drug design purposes. Furthermore, green chemistry initiatives have prompted researchers to explore environmentally friendly synthesis routes for this compound, aligning with global sustainability goals.

In conclusion, CAS 1009000547, or 1-(Trimethyl-pyrazolyl)propaneamine, stands out as a significant molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its synthesis and applications, ensure its continued relevance in both academic and industrial settings. As scientific understanding deepens, this compound is poised to play an even greater role in advancing innovative solutions across various fields.

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